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Introduction
Monoisopropyl phthalate (MIP), identified by the CAS number 35118-50-4, is the monoester

metabolite of diisopropyl phthalate (DIPP), a widely used plasticizer. As a member of the

phthalate class of chemicals, MIP is the subject of increasing scientific scrutiny due to its

potential endocrine-disrupting properties and its prevalence as a human metabolite. This

technical guide provides a comprehensive overview of the physicochemical properties,

toxicological profile, metabolic pathways, and analytical methodologies related to

monoisopropyl phthalate, intended to support research and development activities.

Physicochemical Properties
Monoisopropyl phthalate is a white to off-white solid with the molecular formula C₁₁H₁₂O₄

and a molecular weight of 208.21 g/mol .[1] It is slightly soluble in dimethyl sulfoxide (DMSO)

and methanol.[1] A summary of its key physicochemical properties is presented in Table 1.

There are conflicting reports regarding its melting and boiling points in various literature, which

may be attributed to different experimental conditions or the presence of impurities. The data

presented in the table is from a certificate of analysis and other chemical supplier databases.
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Property Value Source

CAS Number 35118-50-4 [1]

Molecular Formula C₁₁H₁₂O₄ [1]

Molecular Weight 208.21 g/mol [1]

Appearance White to Off-White Solid [1]

Melting Point >75 °C (decomposes)

Boiling Point 343.8 °C at 760 mmHg

Solubility
DMSO (Slightly), Methanol

(Slightly)
[1]

Purity (HPLC) >95% [1]

Toxicology and Endocrine Disruption
The toxicological profile of monoisopropyl phthalate is primarily characterized by its

endocrine-disrupting capabilities, specifically its anti-estrogenic activity.

Acute Toxicity
Specific LD50 values for monoisopropyl phthalate are not readily available in the reviewed

literature. However, phthalates, in general, are reported to have low acute toxicity in rodent

studies, with LD50 values typically ranging from 1 to 30 g/kg of body weight.[2]

Endocrine-Disrupting Effects
Anti-Estrogenic Activity: Monoisopropyl phthalate has been shown to exhibit anti-estrogenic

activity at concentrations higher than 10⁻⁴ M in in-vitro studies using the MCF-7 human breast

cancer cell proliferation assay.[3][4][5][6] This assay is a common method to assess the

estrogenic or anti-estrogenic effects of compounds. The anti-estrogenic effect is observed as a

suppression of cell proliferation induced by 17β-estradiol.

Interaction with Nuclear Receptors: While direct studies on monoisopropyl phthalate are

limited, the endocrine-disrupting effects of many phthalate monoesters are mediated through

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.lgcstandards.com/medias/sys_master/root/ha0/he3/10969757515806/COA_TRC-M547900-100MG_ST-WB-CERT-6334726-1-1-1/COA-TRC-M547900-100MG-ST-WB-CERT-6334726-1-1-1.PDF
https://www.lgcstandards.com/medias/sys_master/root/ha0/he3/10969757515806/COA_TRC-M547900-100MG_ST-WB-CERT-6334726-1-1-1/COA-TRC-M547900-100MG-ST-WB-CERT-6334726-1-1-1.PDF
https://www.lgcstandards.com/medias/sys_master/root/ha0/he3/10969757515806/COA_TRC-M547900-100MG_ST-WB-CERT-6334726-1-1-1/COA-TRC-M547900-100MG-ST-WB-CERT-6334726-1-1-1.PDF
https://www.lgcstandards.com/medias/sys_master/root/ha0/he3/10969757515806/COA_TRC-M547900-100MG_ST-WB-CERT-6334726-1-1-1/COA-TRC-M547900-100MG-ST-WB-CERT-6334726-1-1-1.PDF
https://www.lgcstandards.com/medias/sys_master/root/ha0/he3/10969757515806/COA_TRC-M547900-100MG_ST-WB-CERT-6334726-1-1-1/COA-TRC-M547900-100MG-ST-WB-CERT-6334726-1-1-1.PDF
https://www.lgcstandards.com/medias/sys_master/root/ha0/he3/10969757515806/COA_TRC-M547900-100MG_ST-WB-CERT-6334726-1-1-1/COA-TRC-M547900-100MG-ST-WB-CERT-6334726-1-1-1.PDF
https://www.benchchem.com/product/b046953?utm_src=pdf-body
https://www.benchchem.com/product/b046953?utm_src=pdf-body
https://www.mdpi.com/2305-6304/13/1/32
https://www.benchchem.com/product/b046953?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12913283/
https://www.jstage.jst.go.jp/article/bpb/26/8/26_8_1219/_article/-char/ja
https://www.researchgate.net/publication/10618556_Estimation_of_Estrogenic_and_Antiestrogenic_Activities_of_Some_Phthalate_Diesters_and_Monoesters_by_MCF7_Cell_Proliferation_Assay_in_Vitro
https://www.semanticscholar.org/paper/Estimation-of-estrogenic-and-anti-estrogenic-of-and-Okubo-Suzuki/00ddb0da67d04b3ab959b8e414e9e3a9df883f11
https://www.benchchem.com/product/b046953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


their interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated

Receptors (PPARs), and steroid hormone receptors.

Peroxisome Proliferator-Activated Receptors (PPARs): Many phthalate monoesters are

known to activate PPARα and PPARγ.[7][8][9][10][11] Activation of these receptors can

interfere with lipid metabolism and steroidogenesis. Although no studies have directly

demonstrated the activation of PPARs by monoisopropyl phthalate, it is a plausible

mechanism of action given the activity of other phthalate monoesters.

Estrogen Receptors (ERs): The anti-estrogenic activity of monoisopropyl phthalate
suggests an interaction with the estrogen receptor signaling pathway. This could occur

through competitive binding to estrogen receptors (ERα and ERβ), leading to the blockade of

estrogen-mediated gene expression and cellular proliferation. The MCF-7 cell line is

estrogen-responsive and expresses both ERα and ERβ.

Androgen Receptor (AR): The effect of monoisopropyl phthalate on the androgen receptor

signaling pathway has not been specifically elucidated in the reviewed literature. Some

phthalates have been shown to possess anti-androgenic activity, but this has not been

confirmed for monoisopropyl phthalate.[12][13][14]

Metabolic Pathway
Monoisopropyl phthalate is the primary metabolite of diisopropyl phthalate (DIPP). The

metabolism of phthalate diesters generally occurs in two phases.

Phase I Metabolism: Diisopropyl phthalate is hydrolyzed by esterases and lipases in the

intestine and other tissues to form monoisopropyl phthalate.[15] For low molecular weight

phthalates like DIPP, the corresponding monoester is the major metabolite found in urine.[16]

Phase II Metabolism: The monoester can then undergo conjugation with glucuronic acid to form

a more water-soluble glucuronide conjugate, which is then excreted in the urine.[15] It is

generally believed that low molecular weight phthalate monoesters undergo limited further

oxidative metabolism before excretion.

The following diagram illustrates the general metabolic pathway of diisopropyl phthalate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.researchgate.net/publication/8400185_Activation_of_Mouse_and_Human_Peroxisome_Proliferator-Activated_Receptors_PPARs_by_Phthalate_Monoesters
https://pubmed.ncbi.nlm.nih.gov/12805656/
https://www.semanticscholar.org/paper/Activation-of-PPAR%CE%B1-and-PPAR%CE%B3-by-Environmental-Hurst-Waxman/f9b73ef0543647d968bf947c15805974220a52ef
https://pmc.ncbi.nlm.nih.gov/articles/PMC9749796/
https://www.researchgate.net/publication/10708637_Activation_of_PPARa_and_PPARg_by_Environmental_Phthalate_Monoesters
https://www.benchchem.com/product/b046953?utm_src=pdf-body
https://www.benchchem.com/product/b046953?utm_src=pdf-body
https://www.benchchem.com/product/b046953?utm_src=pdf-body
https://www.benchchem.com/product/b046953?utm_src=pdf-body
https://apps.dtic.mil/sti/trecms/pdf/AD1050355.pdf
https://apps.dtic.mil/sti/html/trecms/AD1103003/index.html
https://www.researchgate.net/publication/362296213_Phthalate-induced_testosteroneandrogen_receptor_pathway_disorder_on_spermatogenesis_and_antagonism_of_lycopene
https://www.benchchem.com/product/b046953?utm_src=pdf-body
https://www.benchchem.com/product/b046953?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3412392/
https://www.mdpi.com/1660-4601/15/11/2514
https://pmc.ncbi.nlm.nih.gov/articles/PMC3412392/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diisopropyl Phthalate (DIPP)

Monoisopropyl Phthalate (MIP)

Hydrolysis (Esterases/Lipases)

MIP-Glucuronide

Glucuronidation

Urinary Excretion

Click to download full resolution via product page

Caption: Metabolic pathway of Diisopropyl Phthalate.

Experimental Protocols
Determination of Anti-Estrogenic Activity using MCF-7
Cell Proliferation Assay
This protocol is based on the methodology described in studies evaluating the estrogenic and

anti-estrogenic activities of phthalates.[3][17]

1. Cell Culture:

MCF-7 human breast cancer cells are maintained in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and

streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

Prior to the assay, cells are switched to a phenol red-free DMEM with 5% charcoal-dextran

stripped FBS for at least 3 days to deplete endogenous estrogens.
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2. Assay Procedure:

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

After 24 hours, the medium is replaced with fresh phenol red-free medium containing various

concentrations of monoisopropyl phthalate (e.g., 10⁻⁸ to 10⁻³ M) in the presence of a fixed

concentration of 17β-estradiol (e.g., 10⁻¹¹ M).

Control wells include medium with 17β-estradiol alone (positive control), medium with vehicle

(e.g., DMSO) alone (negative control), and medium with a known anti-estrogen like ICI

182,780 (fulvestrant) as a positive anti-estrogen control.

The cells are incubated for 6 days, with the medium being replaced every 2 days.

3. Cell Proliferation Measurement:

Cell proliferation is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) assay.

MTT solution is added to each well and incubated for 4 hours.

The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at

570 nm using a microplate reader.

The anti-estrogenic activity is determined by the percentage of inhibition of estradiol-induced

cell proliferation.

Quantitative Analysis of Monoisopropyl Phthalate in
Human Urine by GC-MS
This protocol is a generalized procedure based on established methods for the analysis of

phthalate metabolites in urine.[18][19][20][21]

1. Sample Preparation and Enzymatic Hydrolysis:

A 1 mL aliquot of urine is mixed with an internal standard solution (e.g., ¹³C₄-labeled

monoisopropyl phthalate).
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0.5 mL of ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase from Helix

pomatia are added.

The mixture is incubated at 37°C for 90 minutes to deconjugate the glucuronidated

metabolites.

2. Solid-Phase Extraction (SPE):

The hydrolyzed sample is loaded onto an SPE cartridge (e.g., Oasis HLB) preconditioned

with methanol and water.

The cartridge is washed with water to remove interferences.

The analytes are eluted with a suitable organic solvent, such as ethyl acetate or methanol.

3. Derivatization (Optional but common for GC-MS):

The eluate is evaporated to dryness under a gentle stream of nitrogen.

The residue is reconstituted in a derivatizing agent (e.g., N,O-

Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and

heated at 70°C for 30 minutes to convert the polar carboxylic acid group to a more volatile

silyl ester.

Recent methods have been developed to analyze phthalate monoesters by GC-MS without

derivatization, which simplifies the procedure.[18]

4. GC-MS Analysis:

Gas Chromatograph (GC) Conditions:

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Injector Temperature: 280°C.

Oven Temperature Program: Initial temperature of 60°C held for 1 minute, ramp to 200°C

at 15°C/min, then ramp to 300°C at 25°C/min and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Injection Volume: 1 µL in splitless mode.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions for

monoisopropyl phthalate and its internal standard.

The following diagram outlines the experimental workflow for the analysis of monoisopropyl
phthalate in urine.

Sample Preparation Analysis
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Solid-Phase Extraction (SPE)
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Caption: Workflow for urinary monoisopropyl phthalate analysis.

Signaling Pathways
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Based on the available literature for phthalate monoesters, the following signaling pathways

are likely to be affected by monoisopropyl phthalate.

PPAR Signaling Pathway
Phthalate monoesters are known to be agonists of PPARα and PPARγ.[7][8][9][10][11]

Activation of these nuclear receptors can lead to a cascade of downstream effects on genes

involved in lipid metabolism, adipogenesis, and inflammation. The activation of PPARs by a

ligand like a phthalate monoester leads to the heterodimerization with the retinoid X receptor

(RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the

promoter region of target genes, thereby modulating their transcription.

Phthalate Monoester (e.g., MIP)

PPAR

PPAR-RXR Complex

RXR

PPRE

Target Gene Transcription

Modulation

Click to download full resolution via product page

Caption: Phthalate monoester activation of the PPAR signaling pathway.

Estrogen Receptor Signaling Pathway
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The anti-estrogenic activity of monoisopropyl phthalate suggests that it interferes with the

estrogen receptor (ER) signaling pathway. In the presence of estradiol (E2), the ER binds to

estrogen response elements (EREs) in the DNA, leading to the transcription of estrogen-

responsive genes that promote cell proliferation. An anti-estrogenic compound like

monoisopropyl phthalate may competitively bind to the ER, preventing the binding of

estradiol and subsequent gene transcription.

Estradiol (E2)

Estrogen Receptor (ER)

Binds

Monoisopropyl Phthalate (MIP)

Competitively Binds

ER-E2 Complex No Transcription

Inhibits E2 Binding

ERE

Binds

Gene Transcription & Cell Proliferation

Click to download full resolution via product page

Caption: Proposed anti-estrogenic mechanism of Monoisopropyl Phthalate.

Conclusion
Monoisopropyl phthalate, as a primary metabolite of diisopropyl phthalate, is a compound of

significant interest in the fields of toxicology and drug development. Its demonstrated anti-
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estrogenic activity and the potential for interaction with the PPAR signaling pathway highlight

the need for further research to fully understand its biological effects and the associated risks to

human health. The analytical methods outlined in this guide provide a framework for the

accurate quantification of this metabolite in biological matrices, which is crucial for exposure

assessment and mechanistic studies. As research in this area continues, a more detailed

understanding of the toxicokinetics and specific molecular interactions of monoisopropyl
phthalate will be essential for informed risk assessment and regulatory decision-making.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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